molecular formula C27H38O13 B1245645 Asperuloide A

Asperuloide A

Cat. No.: B1245645
M. Wt: 570.6 g/mol
InChI Key: BQMYRPGSJXGSKG-LQZBFIAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperuloide A is a natural product found in Asperula maximowiczii and Galium maximowiczii with data available.

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Effects

Asperuloside, an iridoid glycoside, has shown significant promise in reducing inflammation and modulating immune responses. Studies indicate its ability to downregulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. For instance, in a murine model of lipopolysaccharide-induced lung injury, asperuloside significantly reduced inflammation and related histological alterations (Qiu et al., 2016). Another study highlights asperuloside's broad pharmacological properties, including its anti-viral, anti-malarial, anti-tumorigenic, anti-hypertensive, anti-obesity, and antioxidant potentials (Manzione et al., 2020).

Metabolic Disorders and Obesity

Research has also explored asperuloside's role in addressing obesity and metabolic disorders. A study demonstrated that asperuloside effectively reduced body weight gain, glucose intolerance, and insulin resistance in mice fed with a high-fat diet, suggesting its potential in treating obesity and type 2 diabetes (Nakamura et al., 2020).

Molecular and Pharmacological Studies

On a molecular level, asperuloside has been a subject of interest due to its diverse pharmacological activities. A review focused on the various reported mechanisms of asperuloside, underlining its potential as a therapeutic agent for several diseases. This emphasizes the importance of further research in understanding its full spectrum of activities (Chan et al., 2019).

Properties

Molecular Formula

C27H38O13

Molecular Weight

570.6 g/mol

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-[(4S,4aS,7S,7aR)-7-methyl-1-oxo-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-4-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H38O13/c1-10-4-5-12-14(8-36-25(34)18(10)12)24(33)38-16-6-13-15(23(32)35-3)9-37-26(19(13)11(16)2)40-27-22(31)21(30)20(29)17(7-28)39-27/h9-14,16-22,26-31H,4-8H2,1-3H3/t10-,11-,12+,13+,14+,16-,17+,18+,19+,20+,21-,22+,26-,27-/m0/s1

InChI Key

BQMYRPGSJXGSKG-LQZBFIAESA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1C(=O)OC[C@H]2C(=O)O[C@H]3C[C@H]4[C@@H]([C@H]3C)[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(=O)OCC2C(=O)OC3CC4C(C3C)C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

asperuloide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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